![molecular formula C22H22N4O B5515805 5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)

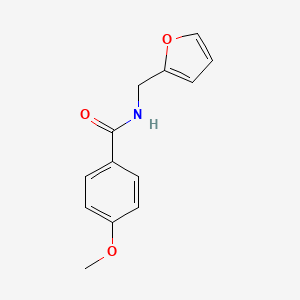

5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine is a complex organic compound, known for its unique structural features. It is a part of the pyrimidine family, which is significant in biological systems and pharmaceutical applications.

Synthesis Analysis

- Synthesis of related pyrimidine derivatives often involves multicomponent reactions. For example, a compound synthesized via the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidene malononitrile showed biocidal properties (Youssef & Omar, 2007).

Molecular Structure Analysis

- X-ray structural analysis of similar compounds has been conducted, revealing details about molecular conformations and crystal packing. For example, the crystal structure of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, a related compound, provided insights into its molecular arrangement (Fenton et al., 1985).

Chemical Reactions and Properties

- Pyrimidine compounds exhibit a range of chemical behaviors depending on their structure. For instance, certain pyrimidine derivatives undergo reactions with halogen-containing compounds, leading to various heterocyclic systems (Harutyunyan et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives have shown potential in antiviral applications. For example, derivatives such as 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and evaluated for their inhibitory activity against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus (HIV). These compounds have shown varying degrees of effectiveness in inhibiting retrovirus replication in cell culture, highlighting their potential in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Optical and Electronic Properties

Pyrimidine rings play a significant role in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. Studies have explored the structural parameters, electronic properties, and NLO characteristics of pyrimidine derivatives, providing insights into their applications in optoelectronics and photonics. These investigations reveal the promising applications of these compounds in advanced technology devices (Hussain et al., 2020).

Antimicrobial and Anticancer Agents

Research on pyrimidine derivatives has also extended into the development of antimicrobial and anticancer agents. Compounds synthesized from pyrano[2,3-d]pyrimidine have exhibited significant antibacterial and antifungal activities, as well as cytotoxic potential against various cancer cell lines. These studies underscore the therapeutic potential of pyrimidine derivatives in treating infectious diseases and cancer (Abd El-Sattar et al., 2021).

Synthesis and Structural Studies

The synthesis of new classes of pyrimidine derivatives, including pyridine and fused pyridine compounds, has been a focus of research to explore their potential applications further. Structural studies, including crystallography, provide essential insights into the molecular configuration of these compounds, which is crucial for understanding their interaction mechanisms and potential applications in various scientific domains (Al-Issa, 2012).

Eigenschaften

IUPAC Name |

(3-methyl-3-phenylpiperidin-1-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-22(19-8-3-2-4-9-19)10-6-12-26(16-22)21(27)18-14-24-20(25-15-18)17-7-5-11-23-13-17/h2-5,7-9,11,13-15H,6,10,12,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNDLHXEXKJKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CN=C(N=C2)C3=CN=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)

![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)

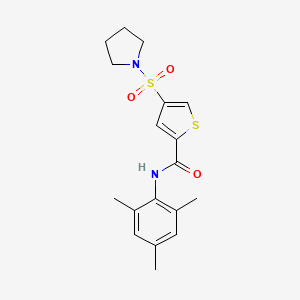

![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

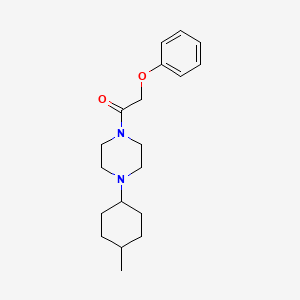

![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)

![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)